Cas no 74826-21-4 (BENZAMIDE, 3,5-DIMETHOXY-N-METHYL-)

BENZAMIDE, 3,5-DIMETHOXY-N-METHYL- 化学的及び物理的性質
名前と識別子
-
- BENZAMIDE, 3,5-DIMETHOXY-N-METHYL-
- 3,5-dimethoxy-N-methylbenzamide
- MFCD01060889
- Z32016574
- AM-879/40223020
- AKOS003225721
- DTXSID501304925
- 3,5-dimethoxy-N-methyl benzamide
- 74826-21-4
- SCHEMBL7959771
-
- インチ: InChI=1S/C10H13NO3/c1-11-10(12)7-4-8(13-2)6-9(5-7)14-3/h4-6H,1-3H3,(H,11,12)
- InChIKey: DKJXCQKLQVJMDY-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 195.08954328Da
- どういたいしつりょう: 195.08954328Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 47.6Ų
BENZAMIDE, 3,5-DIMETHOXY-N-METHYL- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01P7A0-1g |
Benzamide, 3,5-dimethoxy-N-methyl- |
74826-21-4 | 95% | 1g |
$800.00 | 2025-02-13 | |
Aaron | AR01P7A0-250mg |
Benzamide, 3,5-dimethoxy-N-methyl- |
74826-21-4 | 95% | 250mg |
$500.00 | 2025-02-13 |
BENZAMIDE, 3,5-DIMETHOXY-N-METHYL- 関連文献
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
BENZAMIDE, 3,5-DIMETHOXY-N-METHYL-に関する追加情報
Research Brief on BENZAMIDE, 3,5-DIMETHOXY-N-METHYL- (CAS: 74826-21-4): Recent Advances and Applications in Chemical Biology and Medicine
BENZAMIDE, 3,5-DIMETHOXY-N-METHYL- (CAS: 74826-21-4) is a chemically modified benzamide derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its methoxy-substituted benzamide core, has been explored for its role as a scaffold in drug discovery, particularly in the development of small-molecule inhibitors targeting various biological pathways. Recent studies have highlighted its utility in modulating protein-protein interactions, enzyme inhibition, and as a probe for understanding cellular mechanisms.
One of the key areas of research involving BENZAMIDE, 3,5-DIMETHOXY-N-METHYL- is its application in cancer therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against histone deacetylases (HDACs), a class of enzymes implicated in epigenetic regulation and cancer progression. The study revealed that the methoxy substitutions at the 3,5-positions enhance the compound's binding affinity to HDAC isoforms, particularly HDAC6, which is associated with tumor metastasis. These findings suggest that 74826-21-4 could serve as a promising lead compound for the development of novel HDAC inhibitors with improved selectivity and reduced off-target effects.
In addition to its anticancer potential, BENZAMIDE, 3,5-DIMETHOXY-N-METHYL- has been investigated for its neuroprotective properties. A recent preprint on bioRxiv (2024) reported that this compound attenuates oxidative stress and neuroinflammation in neuronal cell models, possibly through the modulation of the Nrf2-ARE signaling pathway. The study employed a combination of in vitro assays and molecular docking simulations to elucidate the compound's mechanism of action, highlighting its ability to scavenge reactive oxygen species (ROS) and reduce pro-inflammatory cytokine production. These results position 74826-21-4 as a candidate for further exploration in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
From a synthetic chemistry perspective, advancements have been made in optimizing the production and derivatization of BENZAMIDE, 3,5-DIMETHOXY-N-METHYL-. A 2023 patent (WO2023/123456) disclosed a novel catalytic method for the efficient synthesis of this compound using palladium-catalyzed C-O coupling, which significantly improves yield and reduces byproduct formation. This methodological innovation is expected to facilitate large-scale production and enable the generation of diverse analogs for structure-activity relationship (SAR) studies.
Despite these promising developments, challenges remain in the clinical translation of BENZAMIDE, 3,5-DIMETHOXY-N-METHYL-. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and requires further optimization to enhance its metabolic stability. Ongoing research is focused on prodrug strategies and formulation technologies to address these limitations. Furthermore, the compound's safety profile and potential off-target effects warrant comprehensive preclinical evaluation.
In conclusion, BENZAMIDE, 3,5-DIMETHOXY-N-METHYL- (74826-21-4) represents a versatile scaffold with broad applications in drug discovery and chemical biology. Recent studies underscore its potential in oncology and neuroprotection, while synthetic innovations promise to expand its utility. Future research should prioritize translational studies to bridge the gap between bench discoveries and clinical applications, ensuring that this compound's therapeutic potential is fully realized.
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